molecular formula C7H12O2 B2870905 4-Oxiranyltetrahydropyran CAS No. 1339849-51-2

4-Oxiranyltetrahydropyran

Cat. No.: B2870905
CAS No.: 1339849-51-2
M. Wt: 128.171
InChI Key: UMIVQPLNSLWQSK-UHFFFAOYSA-N
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Description

“4-Oxiranyltetrahydropyran” is a derivative of Tetrahydropyran (THP), an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s named by reference to pyran, which contains two double bonds, and may be produced from it by adding four hydrogens .


Synthesis Analysis

The synthesis of Tetrahydropyran derivatives is a common practice in organic synthesis . The 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .

Scientific Research Applications

  • Synthesis of Polycyclic Ethers : The oxiranyl anion, a nucleophilic epoxide related to 4-Oxiranyltetrahydropyran, has been utilized for the synthesis of polycyclic ethers, specifically in the construction of trans-fused polytetrahydropyrans (Mori, 1997).

  • Preparation of Diarylheptanoid Natural Products : Highly functionalized dihydropyran derivatives, which are structurally similar to this compound, have been assembled using a stereoselective Suzuki-Miyaura cross-coupling process. This method was applied to synthesize the diarylheptanoid natural product, diospongin B (Rybak & Hall, 2015).

  • Use as an Organic Reaction Solvent : 4-Methyltetrahydropyran, a derivative of this compound, has been reported as an effective organic reaction solvent. It's suitable for a wide range of organic reactions including radical, Grignard, Wittig, and organometallic reactions, among others (Kobayashi et al., 2019).

  • Prins Cyclization to Synthesize Fluorotetrahydropyrans : A method using HBF4·OEt2 for Prins cyclization was developed to synthesize symmetrical 4-fluorotetrahydropyran derivatives. This process is efficient and diastereoselective, suggesting potential applications in synthesizing fluorinated organic compounds (Yadav et al., 2010).

  • Interactions with DNA : Studies on the interactions of 3, 4-dihydropyrano[c]chromene derivatives, which are structurally related to this compound, with DNA have been conducted. These studies are important for understanding the structure and properties of DNA and in designing new drugs targeting DNA (Dehkordi et al., 2015).

  • Synthesis of Biologically Active Compounds : 4-Oxo-4H-1-benzopyran-3-carboxaldehyde, a compound structurally similar to this compound, serves as a precursor in synthesizing a wide range of biologically active heterocyclic systems. These systems exhibit activities such as anti-mutagenicity, cytotoxicity, and anti-HIV activity (Sepay & Dey, 2014).

  • Preparation of Olefin Metathesis Reactions : 4-Methyltetrahydropyran has been shown to be an effective solvent for olefin metathesis reactions, including in the synthesis of biologically active compounds and pharmaceutical ingredients (Nienałtowski et al., 2020).

Safety and Hazards

The safety data sheet for Tetrahydro-4H-pyran-4-one, a related compound, indicates that it is a flammable liquid and vapor . Precautionary measures against static discharge are advised, and it should be kept away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

4-(oxiran-2-yl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-8-4-2-6(1)7-5-9-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIVQPLNSLWQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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